REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=[O:5])[CH3:2]>N1C=CC=CC=1>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:10]=2)[NH:6][N:7]=1.[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2]
|
Name
|
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)N1N=C(C2=CC(=CC=C12)C(F)(F)F)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=C(C=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=[O:5])[CH3:2]>N1C=CC=CC=1>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:10]=2)[NH:6][N:7]=1.[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2]
|
Name
|
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)N1N=C(C2=CC(=CC=C12)C(F)(F)F)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=C(C=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |